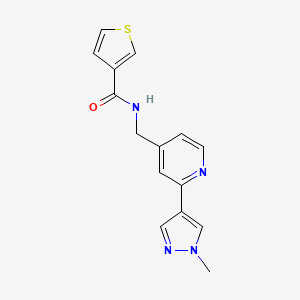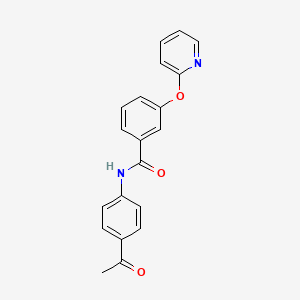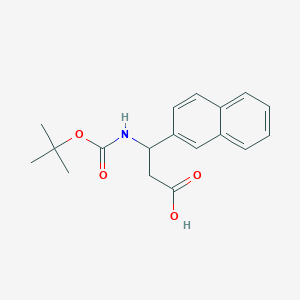
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid, also known as Boc-Amp, is an important chiral amino acid used in the synthesis of pharmaceuticals and other compounds. It is a chiral building block, a type of molecule that can be used to create a wide variety of complex structures. Boc-Amp is a versatile and useful molecule that has found its way into many different fields, including medicine, biochemistry, and research.
Scientific Research Applications
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other compounds used in drug discovery and development. Additionally, Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has been used in the synthesis of chiral compounds used in asymmetric catalysis.
Mechanism of Action
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a chiral building block, a type of molecule that can be used to create a wide variety of complex structures. It can be used in the synthesis of peptides, peptidomimetics, and other compounds used in drug discovery and development. Additionally, Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can be used in the synthesis of chiral compounds used in asymmetric catalysis.
Biochemical and Physiological Effects
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has been found to have anti-inflammatory and antioxidant effects, and it has been used in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has several advantages for use in lab experiments. It is a versatile and useful molecule that can be used in the synthesis of a wide variety of compounds. Additionally, it is relatively easy to synthesize, and it is relatively inexpensive. However, Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can be difficult to purify, and it can be prone to degradation in certain conditions.
Future Directions
There are a number of potential future directions for the use of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid. It could be used in the synthesis of more complex compounds, such as peptidomimetics and other compounds used in drug discovery and development. Additionally, it could be used in the synthesis of chiral compounds used in asymmetric catalysis. Furthermore, it could be used in the development of new drugs and therapies for a variety of diseases and disorders. Finally, it could be used in the development of new materials and technologies.
Synthesis Methods
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is synthesized via a multi-step process that involves the reaction of naphthylacetic acid with bromoacetyl chloride, followed by the addition of Boc-protected amino acid. The reaction is then quenched with aqueous acid and the product is isolated by column chromatography. The final product is then purified by recrystallization.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJBPXXRXOIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575083.png)
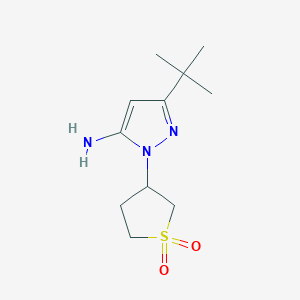
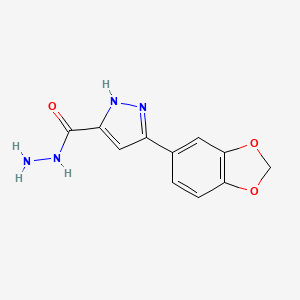
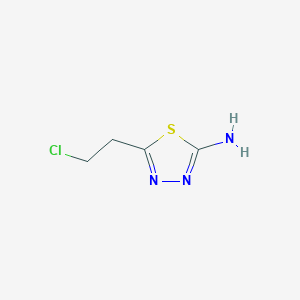
![2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid](/img/structure/B2575088.png)
![6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575089.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2575091.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575092.png)

![2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2575098.png)
